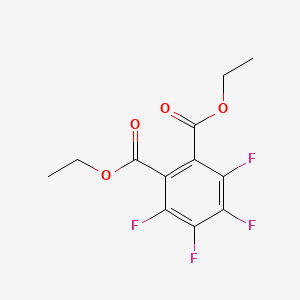
Diethyl 3,4,5,6-tetrafluorophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,4,5,6-tetrafluorophthalate is a chemical compound with the molecular formula C12H10F4O4 and a molecular weight of 294.2 g/mol . It is a derivative of phthalic acid, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl groups are esterified with ethanol
Métodos De Preparación
The synthesis of diethyl 3,4,5,6-tetrafluorophthalate typically involves the esterification of 3,4,5,6-tetrafluorophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Diethyl 3,4,5,6-tetrafluorophthalate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl 3,4,5,6-tetrafluorophthalate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 3,4,5,6-tetrafluorophthalate involves its interaction with various molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and interactions with biological molecules . For example, fluorinated compounds often exhibit increased stability and bioavailability, making them useful in drug design . The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or materials science .
Comparación Con Compuestos Similares
Diethyl 3,4,5,6-tetrafluorophthalate can be compared with other fluorinated phthalates and esters:
Diethyl phthalate: Lacks fluorine atoms, resulting in different chemical properties and applications.
Dimethyl 3,4,5,6-tetrafluorophthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and applications.
Diethyl 2,3,5,6-tetrafluorophthalate: Different substitution pattern on the benzene ring, leading to variations in chemical behavior.
Propiedades
Número CAS |
13719-80-7 |
|---|---|
Fórmula molecular |
C12H10F4O4 |
Peso molecular |
294.20 g/mol |
Nombre IUPAC |
diethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H10F4O4/c1-3-19-11(17)5-6(12(18)20-4-2)8(14)10(16)9(15)7(5)13/h3-4H2,1-2H3 |
Clave InChI |
YQSPVGBYBRQSDH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


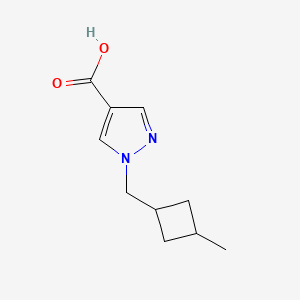
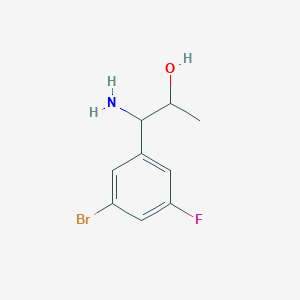

![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)

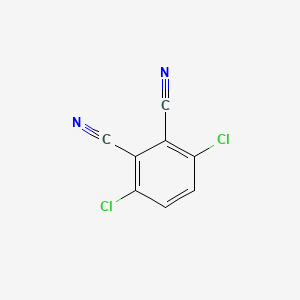


![1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
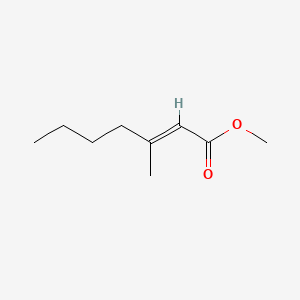
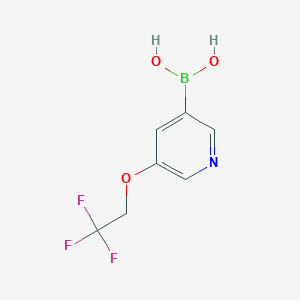
![(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B13036898.png)
![(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13036901.png)
![(3aR,4S,9bS)-8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036913.png)
